molecular formula C8H17NO3S B13181261 3-(1-Aminopropan-2-yl)-3-hydroxy-2-methyltetrahydrothiophene 1,1-dioxide

3-(1-Aminopropan-2-yl)-3-hydroxy-2-methyltetrahydrothiophene 1,1-dioxide

Katalognummer: B13181261
Molekulargewicht: 207.29 g/mol
InChI-Schlüssel: SMZBCBWZIPMKGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Aminopropan-2-yl)-3-hydroxy-2-methyl-1lambda6-thiolane-1,1-dione is a complex organic compound with a unique structure that includes a thiolane ring, an amino group, and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminopropan-2-yl)-3-hydroxy-2-methyl-1lambda6-thiolane-1,1-dione can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1lambda6-thiolane-1,1-dione with 1-aminopropan-2-ol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Aminopropan-2-yl)-3-hydroxy-2-methyl-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a thiolane derivative with a reduced sulfur atom.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfur atom may produce a thiolane derivative.

Wissenschaftliche Forschungsanwendungen

3-(1-Aminopropan-2-yl)-3-hydroxy-2-methyl-1lambda6-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-(1-Aminopropan-2-yl)-3-hydroxy-2-methyl-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiolane ring may interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Aminopropan-2-ol: A simpler compound with similar functional groups but lacking the thiolane ring.

    2-Methyl-1lambda6-thiolane-1,1-dione: Shares the thiolane ring structure but lacks the amino and hydroxyl groups.

Uniqueness

The presence of both an amino group and a hydroxyl group in the thiolane ring makes 3-(1-Aminopropan-2-yl)-3-hydroxy-2-methyl-1lambda6-thiolane-1,1-dione unique. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C8H17NO3S

Molekulargewicht

207.29 g/mol

IUPAC-Name

3-(1-aminopropan-2-yl)-2-methyl-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C8H17NO3S/c1-6(5-9)8(10)3-4-13(11,12)7(8)2/h6-7,10H,3-5,9H2,1-2H3

InChI-Schlüssel

SMZBCBWZIPMKGU-UHFFFAOYSA-N

Kanonische SMILES

CC1C(CCS1(=O)=O)(C(C)CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.